2-(2,6-Dimethylmorpholino)pyrimidin-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,6-Dimethylmorpholino)pyrimidin-5-amine is a chemical compound with the molecular formula C10H16N4O and a molecular weight of 208.26 g/mol . This compound is characterized by the presence of a pyrimidine ring substituted with a morpholine ring that has two methyl groups at the 2 and 6 positions. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2-(2,6-Dimethylmorpholino)pyrimidin-5-amine typically involves the reaction of 2,6-dimethylmorpholine with a pyrimidine derivative under specific conditions. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction . Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
2-(2,6-Dimethylmorpholino)pyrimidin-5-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts. The major products formed from these reactions depend on the type of reaction and the reagents used.
Scientific Research Applications
2-(2,6-Dimethylmorpholino)pyrimidin-5-amine has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: This compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2,6-Dimethylmorpholino)pyrimidin-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
2-(2,6-Dimethylmorpholino)pyrimidin-5-amine can be compared with other similar compounds, such as:
- 2-(2,6-Dimethylmorpholino)pyrimidin-4-amine
- 2-(2,6-Dimethylmorpholino)pyrimidin-6-amine
These compounds share a similar core structure but differ in the position of the substituents on the pyrimidine ring. The unique positioning of the substituents in this compound contributes to its distinct chemical and biological properties .
Biological Activity
2-(2,6-Dimethylmorpholino)pyrimidin-5-amine is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article reviews the synthesis, biological evaluation, and pharmacological implications of this compound, integrating diverse research findings and case studies.
Synthesis
The synthesis of this compound typically involves the reaction of pyrimidine derivatives with morpholine-based reagents. The structural modifications at the 2 and 6 positions of the morpholine ring are crucial for enhancing the compound's biological activity.
Biological Activity
The biological activity of this compound has been evaluated in various studies focusing on its inhibitory effects against specific targets:
- Inhibition of Dihydrofolate Reductase (DHFR) :
- Anti-inflammatory Properties :
-
Anticancer Activity :
- Preliminary investigations into the anticancer properties reveal that certain derivatives can induce apoptosis in cancer cell lines, although specific data on this compound remains limited. The structure-activity relationship (SAR) suggests that modifications to the morpholine ring can enhance cytotoxic effects .
Case Studies
Several case studies have documented the biological activity of related compounds:
- Case Study 1 : A series of pyrimidine derivatives were synthesized and tested for their activity against P. falciparum. The results indicated that structural modifications significantly influenced their inhibitory potency against DHFR .
- Case Study 2 : In a study focused on anti-inflammatory agents, compounds similar to this compound were evaluated for their ability to inhibit pro-inflammatory cytokines. Results showed that specific substitutions on the morpholine ring enhanced anti-TNF-α activity .
Data Tables
Below are tables summarizing key findings related to the biological activity of this compound and its derivatives.
Properties
CAS No. |
1247459-59-1 |
---|---|
Molecular Formula |
C10H16N4O |
Molecular Weight |
208.26 g/mol |
IUPAC Name |
2-(2,6-dimethylmorpholin-4-yl)pyrimidin-5-amine |
InChI |
InChI=1S/C10H16N4O/c1-7-5-14(6-8(2)15-7)10-12-3-9(11)4-13-10/h3-4,7-8H,5-6,11H2,1-2H3 |
InChI Key |
YGEDWBCFSXDDRO-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC(O1)C)C2=NC=C(C=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.